molecular formula C9H8O2S B15239663 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde

Katalognummer: B15239663
Molekulargewicht: 180.23 g/mol
InChI-Schlüssel: MMHUJATTZDUIGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with an aldehyde in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiophene derivatives.

Wissenschaftliche Forschungsanwendungen

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in biological targets, influencing their function.

Vergleich Mit ähnlichen Verbindungen

    4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid: Similar structure but contains an oxygen atom in place of sulfur.

    4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid: Differing in the position of the carboxylic acid group.

Uniqueness: 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde is unique due to its specific functional groups and the position of the aldehyde group, which imparts distinct reactivity and potential biological activity compared to its analogs .

Eigenschaften

Molekularformel

C9H8O2S

Molekulargewicht

180.23 g/mol

IUPAC-Name

4-oxo-6,7-dihydro-5H-1-benzothiophene-5-carbaldehyde

InChI

InChI=1S/C9H8O2S/c10-5-6-1-2-8-7(9(6)11)3-4-12-8/h3-6H,1-2H2

InChI-Schlüssel

MMHUJATTZDUIGL-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=CS2)C(=O)C1C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.